(3S)-6,6-dimethylpiperidin-3-amine;dihydrochloride (3S)-6,6-dimethylpiperidin-3-amine;dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13766710
InChI: InChI=1S/C7H16N2.2ClH/c1-7(2)4-3-6(8)5-9-7;;/h6,9H,3-5,8H2,1-2H3;2*1H/t6-;;/m0../s1
SMILES: CC1(CCC(CN1)N)C.Cl.Cl
Molecular Formula: C7H18Cl2N2
Molecular Weight: 201.13 g/mol

(3S)-6,6-dimethylpiperidin-3-amine;dihydrochloride

CAS No.:

Cat. No.: VC13766710

Molecular Formula: C7H18Cl2N2

Molecular Weight: 201.13 g/mol

* For research use only. Not for human or veterinary use.

(3S)-6,6-dimethylpiperidin-3-amine;dihydrochloride -

Specification

Molecular Formula C7H18Cl2N2
Molecular Weight 201.13 g/mol
IUPAC Name (3S)-6,6-dimethylpiperidin-3-amine;dihydrochloride
Standard InChI InChI=1S/C7H16N2.2ClH/c1-7(2)4-3-6(8)5-9-7;;/h6,9H,3-5,8H2,1-2H3;2*1H/t6-;;/m0../s1
Standard InChI Key RQONNEOLTVCZGY-ILKKLZGPSA-N
Isomeric SMILES CC1(CC[C@@H](CN1)N)C.Cl.Cl
SMILES CC1(CCC(CN1)N)C.Cl.Cl
Canonical SMILES CC1(CCC(CN1)N)C.Cl.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

(3S)-6,6-Dimethylpiperidin-3-amine dihydrochloride is a bicyclic amine salt characterized by a piperidine ring with two methyl groups at the 6-position and an amine group at the 3-position. The (3S) configuration confers chirality, critical for interactions with biological targets . Key identifiers include:

PropertyValueSource
CAS Number2801040-10-6
Molecular FormulaC₇H₁₈Cl₂N₂
Molecular Weight201.13–201.14 g/mol
SMILESN[C@@H]1CNC(C)(C)CC1.Cl.Cl
InChIKeyRQONNEOLTVCZGY-UHFFFAOYSA-N
Purity≥97%

The compound’s crystalline structure and hygroscopic nature necessitate storage under anhydrous conditions .

Stereochemical Considerations

The (3S) enantiomer exhibits distinct biochemical interactions compared to its (3R) counterpart. For example, in BCL6 degraders, the (3R,5S)-configured analogs demonstrate sub-nanomolar degradation efficacy, while (3S,5R) isomers are inactive . This underscores the importance of stereochemistry in drug design.

Synthesis and Analytical Characterization

Synthetic Routes

Two primary methodologies dominate the synthesis of (3S)-6,6-dimethylpiperidin-3-amine dihydrochloride:

Route A: Reductive Amination

  • Ketone Formation: Electrochemical oxidation of a carbamate precursor introduces a ketone at the 3-position .

  • Reductive Amination: The ketone undergoes reductive amination with methylamine, followed by hydrochloride salt formation .

Route B: Pyridine Hydrogenation

  • Pyridine Functionalization: 3-Amino-4-methylpyridine is substituted with benzyl groups .

  • Catalytic Hydrogenation: Hydrogenation over palladium catalysts yields the piperidine core, which is methylated and resolved into the (3S) enantiomer .

Route B is preferred for industrial scaling due to superior intermediate crystallinity and yield (>80%) .

Analytical Profiling

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, D₂O) displays peaks at δ 3.15 (m, 1H, CHNH₂), 2.95 (dd, 2H, NCH₂), and 1.45 (s, 6H, (CH₃)₂).

  • Mass Spectrometry (MS): ESI-MS m/z 157.1 [M-2Cl]⁺ confirms the molecular ion.

  • Chromatography: HPLC purity ≥97% (C18 column, 0.1% TFA in H₂O/MeCN) .

Applications in Drug Discovery

BCL6 Degraders

(3S)-6,6-Dimethylpiperidin-3-amine dihydrochloride derivatives, such as CCT373566, induce proteasomal degradation of BCL6, an oncogenic transcriptional repressor. Key findings include:

ParameterValueSource
DC₅₀ (BCL6 degradation)0.35 nM
Log D (lipophilicity)2.3
Microsomal Clearance12 mL/min/g

The (3R,5S)-configured analog achieves >90% BCL6 degradation in lymphoma xenografts, whereas stereoisomers show no activity .

Kinase Inhibitors

The piperidine scaffold enhances selectivity for Janus kinase (JAK) inhibitors. For example, tofacitinib intermediates derived from this compound exhibit IC₅₀ values <10 nM against JAK3 .

ParameterValueSource
GHS ClassificationH315, H319, H335
Storage Conditions2–8°C, anhydrous
LD₅₀ (oral, rat)420 mg/kg

Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory during handling .

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